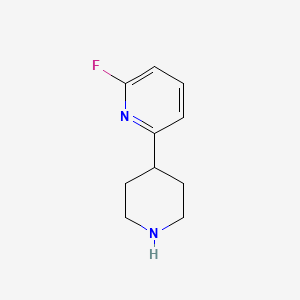

2-Fluoro-6-(piperidin-4-yl)pyridine

Description

2-Fluoro-6-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a piperidin-4-yl group at the 6-position. This structural motif is significant in medicinal chemistry due to the piperidine ring’s role in enhancing bioavailability and the fluorine atom’s ability to modulate electronic properties and metabolic stability.

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-fluoro-6-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |

InChI Key |

PGARAGMHTHJANF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Cross-Coupling Approach

A prominent and well-documented method for synthesizing 2-Fluoro-6-(piperidin-4-yl)pyridine involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and cyanation reactions, as described in medicinal chemistry literature.

Step 1: Preparation of Fluorinated Pyridine Intermediate

The fluorinated pyridine core is typically prepared by selective fluorination of the pyridine ring or by using commercially available fluoropyridine derivatives. For example, a vinyl triflate intermediate can be converted to a tetrahydropyridine via Pd-catalyzed Suzuki cross-coupling, followed by hydrogenation and deprotection steps to yield a piperidine hydrochloride salt intermediate.

Step 2: Coupling with Piperidine Derivatives

The piperidine moiety is introduced via peptide coupling reactions using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or via Pd-catalyzed amination reactions. For instance, HBTU-mediated peptide coupling between a carboxylic acid-functionalized fluoropyridine intermediate and piperidine hydrochloride yields the target compound or its close analogues.

Step 3: Cyanation and Further Functionalization

Pd-catalyzed cyanation with Zn(CN)2 can be employed to introduce nitrile functionalities on aryl bromide intermediates, which can be further transformed if needed.

Nucleophilic Aromatic Substitution (SNAr)

Another synthetic route involves nucleophilic aromatic substitution on halogenated pyridine derivatives. Heating fluorinated pyridine intermediates with piperidine under controlled conditions can yield the desired 2-Fluoro-6-(piperidin-4-yl)pyridine via displacement of a suitable leaving group (e.g., bromide or chloride) on the pyridine ring.

Hydrogenation and Reduction Methods

Hydrogenation of tetrahydropyridine intermediates to piperidine derivatives is a widely used approach. The reduction of unsaturated nitrogen heterocycles to saturated piperidine rings is typically performed using catalytic hydrogenation under mild conditions. This step is often integrated into the synthetic route after cross-coupling to afford the saturated piperidine ring in the target molecule.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Fluorination or starting fluoropyridine | Pyridine or substituted pyridine | Fluorinating agent or commercial | Varied | 2-Fluoropyridine intermediate |

| 2 | Suzuki-Miyaura cross-coupling | Vinyl triflate intermediate | Pd catalyst, boronic acid derivative | Room temp to reflux | Tetrahydropyridine intermediate |

| 3 | Hydrogenation | Tetrahydropyridine intermediate | Pd/C, H2 | Mild hydrogenation conditions | Piperidine hydrochloride salt |

| 4 | Peptide coupling | Piperidine hydrochloride and carboxylic acid | HBTU, base | Room temp | 2-Fluoro-6-(piperidin-4-yl)pyridine derivative |

| 5 | Cyanation (optional) | Aryl bromide intermediate | Pd catalyst, Zn(CN)2 | Elevated temp | Nitrile-bearing analogues |

Detailed Notes on Reaction Conditions and Yields

The Pd-catalyzed Suzuki coupling and cyanation steps typically require inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Hydrogenation is performed under mild pressure (1-5 atm) of hydrogen gas with Pd/C catalyst to avoid over-reduction or ring opening.

Peptide coupling using HBTU is conducted in polar aprotic solvents such as DMF or DCM, at room temperature, with bases like DIPEA or triethylamine.

Yields for key intermediates and final products generally range from moderate to high (60-90%), depending on substrate purity and reaction optimization.

Alternative Synthetic Routes and Precursors

Preparation of related pyridine acetonitrile derivatives via esterification and nitrile formation has been reported, which may serve as precursors or intermediates for further functionalization toward the target compound.

Recent advances in piperidine synthesis emphasize hydrogenation of unsaturated nitrogen heterocycles and ring formation strategies, which could be adapted for the piperidin-4-yl substituent installation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in DMF or THF.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Fluoro-6-(piperidin-4-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.

Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

Biological Research: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, resulting in potent biological effects .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the piperidine ring with pyrrolidine (a 5-membered ring) significantly alters steric and electronic properties. For example:

- 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1203499-05-1) introduces a trimethylsilyl-ethynyl group, enhancing lipophilicity (logP ~2.8) and reactivity in cross-coupling reactions, which is absent in the piperidine variant.

| Property | 2-Fluoro-6-(piperidin-4-yl)pyridine | 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid |

|---|---|---|

| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| Molecular Weight (g/mol) | ~209.24 (estimated) | 262.40 |

| Solubility | Moderate (predicted) | Low (due to carboxylic acid group) |

| Synthetic Utility | Building block for kinase inhibitors | Intermediate for boronic acid coupling |

Halogen-Substituted Analogs

Replacing fluorine with other halogens or functional groups impacts reactivity and binding:

- 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid (CAS: 2225170-16-9) substitutes fluorine with chlorine, increasing molecular weight (240.49 g/mol) and enabling Suzuki-Miyaura cross-coupling reactions.

- 2-Fluoro-6-(trifluoromethyl)pyridine (CAS: MFCD03092901) replaces the piperidine group with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects and metabolic stability but reducing basicity.

| Property | 2-Fluoro-6-(piperidin-4-yl)pyridine | 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid |

|---|---|---|

| Halogen | F | Cl |

| Functional Group | Piperidine | Boronic acid |

| Molecular Weight (g/mol) | ~209.24 | 240.49 |

| Application | Potential CNS drug candidate | Cross-coupling reagent |

Complex Heterocyclic Derivatives

More complex structures, such as 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand ID: L0K7GF), incorporate fused pyridine-pyrimidine systems. These derivatives exhibit higher molecular weights (>300 g/mol) and enhanced hydrogen-bonding capacity due to the amine group, making them suitable for kinase inhibition.

Physicochemical and Pharmacokinetic Trends

- Solubility: Piperidine derivatives generally exhibit moderate solubility due to the basic nitrogen (e.g., Ethyl 2-(piperidin-4-yl)acetate has a logS of -1.5). Fluorine’s hydrophobicity may reduce solubility compared to non-fluorinated analogs.

- Bioavailability : Piperidine-containing compounds like 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS: 185961-99-3) show high GI absorption (85% predicted) due to balanced logP (~1.2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.